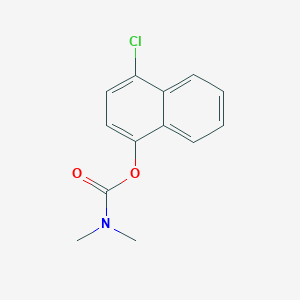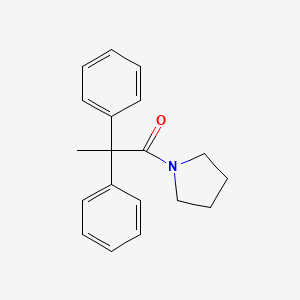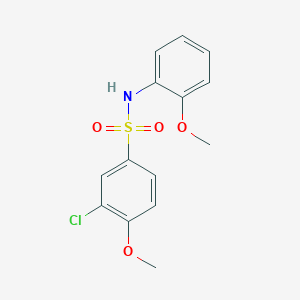
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO4S. This compound is characterized by the presence of a chloro group, methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Methoxylation: The amine group is then methoxylated using methanol in the presence of a catalyst.
Coupling Reaction: The methoxylated intermediate is coupled with 2-methoxyphenylamine under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow methoxylation and coupling reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway.
Pathways Involved: By inhibiting folate synthesis, the compound can disrupt DNA synthesis and cell division, leading to its potential antimicrobial effects.
Comparison with Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 3′-Chloro-4′-methoxyacetophenone
Comparison:
- Structural Differences: While similar in having chloro and methoxy groups, the position and additional functional groups (e.g., acetamide vs. sulfonamide) differentiate these compounds.
- Unique Properties: The presence of the sulfonamide group in 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide imparts unique enzyme inhibitory properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUQUGOVFZSDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
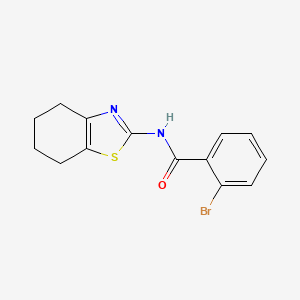
![1-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B5883526.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-acetamido-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
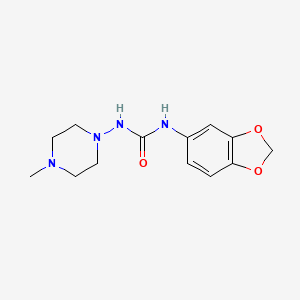
![(2-FLUOROPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE](/img/structure/B5883562.png)
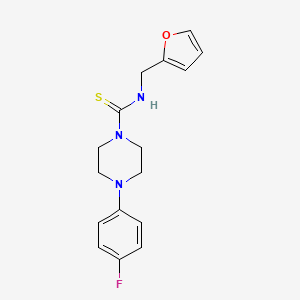
![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
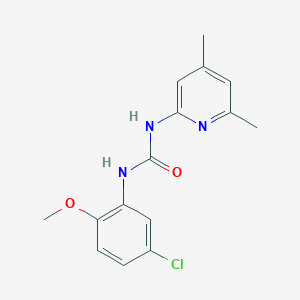
![5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5883586.png)
![3-methyl-N-[4-(propanoylamino)phenyl]butanamide](/img/structure/B5883594.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
